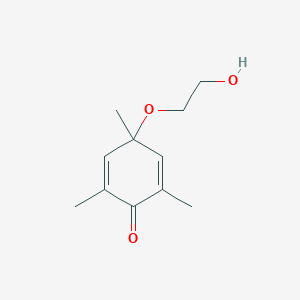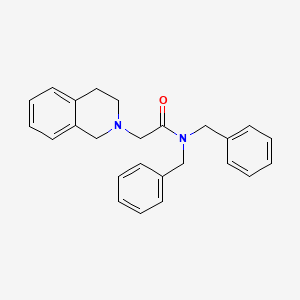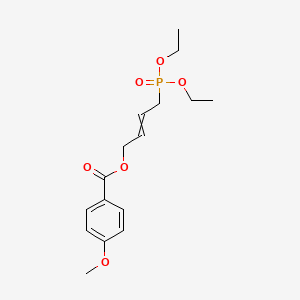![molecular formula C18H17ClO2 B14226347 2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)
2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Chlorophenyl)ethyl]-1-phenylbutane-1,3-dione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a phenylbutane-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione typically involves the reaction of 4-chlorophenylacetic acid with acetophenone under acidic conditions. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the acetophenone acts as the acylating agent. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carbonyl groups are converted to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups to alcohols can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Derivatives with substituted nucleophiles.
科学的研究の応用
2-[1-(4-Chlorophenyl)ethyl]-1-phenylbutane-1,3-dione has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission.
類似化合物との比較
2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolane: Similar structure but contains a dioxolane ring instead of a butane-1,3-dione moiety.
4-Chlorophenylacetic acid: Precursor in the synthesis of 2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione.
Acetophenone: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C18H17ClO2 |
|---|---|
分子量 |
300.8 g/mol |
IUPAC名 |
2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C18H17ClO2/c1-12(14-8-10-16(19)11-9-14)17(13(2)20)18(21)15-6-4-3-5-7-15/h3-12,17H,1-2H3 |
InChIキー |
SPMUUUUEFFIDSK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


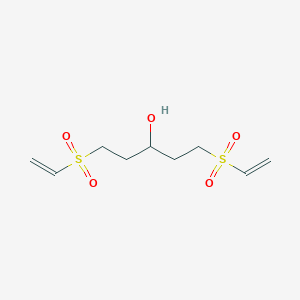

![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)
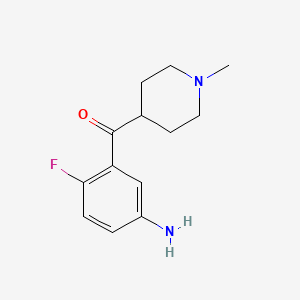
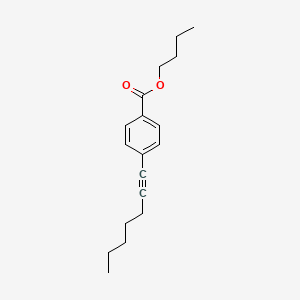




![Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-](/img/structure/B14226313.png)
![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)
